Actinidine

説明

Contextualization within Natural Products Chemistry

As a natural product, actinidine is found across a diverse range of organisms, including various plants and animals. uni.lunih.gov Notable plant sources include the roots of valerian (Valeriana officinalis) and the silver vine (Actinidia polygama). uni.lunih.gov It has also been identified in several insect species during both their larval and imaginal stages. uni.lunih.gov this compound functions as a plant metabolite and a pheromone. nih.govuni.lu Biosynthetically, this compound is derived from isoprenoid precursors, specifically through the mevalonic acid pathway. nih.govnih.gov Studies have shown the incorporation of compounds like D-glucose and mevalonolactone (B1676541) into this compound during its biosynthesis in organisms such as rove beetles. nih.gov

Distinction from the Enzyme Actinidin (Cysteine Protease)

It is crucial to differentiate the chemical compound this compound from the enzyme known as actinidin (also referred to as actinidain or Actinidia anionic protease). uni.luwikipedia.orgeasychem.org While both share a similar-sounding name and can be found in species within the Actinidia genus (kiwifruit), they are fundamentally different in their chemical nature and biological function.

This compound, the chemical compound, is a monoterpene alkaloid with a molecular formula of C₁₀H₁₃N and a molar mass of 147.221 g·mol⁻¹. uni.luuni.lu Its primary biological role is often as a pheromone or attractant, notably acting as a cat attractant similar to nepetalactone (B1678191). uni.lunih.gov

In contrast, actinidin is a cysteine protease enzyme, primarily identified in kiwifruit (Actinidia genus). wikipedia.orgeasychem.orgnih.govnih.gov Its function revolves around proteolytic activity, meaning it breaks down proteins. wikipedia.orgeasychem.orgnih.govnih.gov This enzyme has a significantly larger molecular weight, typically ranging from approximately 23 to 26 kDa, and is composed of around 220 amino acid residues. guidetopharmacology.org Actinidin is well-known for its ability to enhance protein digestion and is utilized as a meat tenderizer. easychem.orgnih.govnih.govguidetopharmacology.orgnih.gov

Historical Context of Discovery and Initial Characterization

This compound was first isolated and characterized in 1959 by T. Sakan. uni.lu Its initial discovery stemmed from its presence in Actinidia polygama (silver vine) and Valeriana officinalis (valerian). uni.lunih.gov This marked a significant milestone as it was identified as the first cyclopentanoid monoterpene alkaloid. uni.lunih.gov Early characterization also recognized its notable effect as a cat attractant. uni.lunih.gov

More recent research has refined the understanding of this compound's natural occurrence. A 2023 study successfully isolated and identified (+)-7R-actinidine from rove beetles (Cafius vestitus and Cafius pectoralis) using non-heating extraction and purification methods. nih.gov This finding suggests that the presence of this compound detected in some previous studies, particularly in iridoid-rich organisms, might have been artifacts resulting from heat-induced production during sample preparation and analysis. nih.govthegoodscentscompany.com

Detailed Research Findings

This compound (PubChem CID: 68231) is characterized by specific chemical and physical properties, contributing to its diverse biological roles.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃N | uni.lunih.govuni.lu |

| Molar Mass | 147.221 g·mol⁻¹ | uni.luuni.lu |

| Melting Point | < 25 °C (77 °F; 298 K) | uni.lu |

| Boiling Point | 100 to 103 °C (212 to 217 °F; 373 to 376 K) at 9 mmHg | uni.lu |

| IUPAC Name | (7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine | uni.luuni.lu |

| CAS Number | 524-03-8 | uni.luuni.lu |

| PubChem CID | 68231 | uni.luuni.lu |

Table 2: Natural Occurrences and Biological Roles of this compound

| Organism/Source | Role/Observation | Source |

| Valeriana officinalis (Valerian) root | Natural product constituent | uni.lunih.gov |

| Actinidia polygama (Silver Vine) | Natural product constituent; first isolated from this plant | uni.lunih.govnih.gov |

| Various insects (larval and imaginal stages) | Natural product constituent | uni.lunih.gov |

| Megacrania batesii and Megacrania tsudai (Stick Insects) | Secreted as part of a chemical defense mechanism from prothoracic glands when threatened | uni.lunih.gov |

| Megaponera foetens (Ponerine Ant) | Identified as a pheromone in the pygidial gland, stimulating ants to leave the nest, potentially as an alarm reaction. nih.gov | nih.gov |

| Rove beetles (Cafius vestitus, Cafius pectoralis) | (+)-7R-actinidine isolated via non-heating extraction, confirming natural production; derived from the mevalonic acid pathway. nih.gov | nih.gov |

| General | Functions as a cat attractant, exhibiting effects similar to nepetalactone. uni.lunih.gov Can be a plant metabolite. nih.govuni.lu Its presence in some biological samples can be thermally induced from iridoids, especially if heating is involved in preparation. thegoodscentscompany.com | uni.lunih.govuni.luthegoodscentscompany.com |

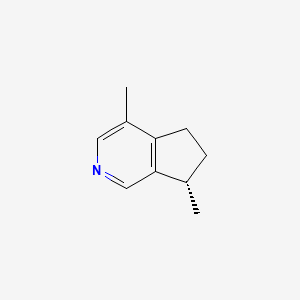

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQQRIUYLMXDPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C=NC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C1C=NC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894115 | |

| Record name | (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-03-8 | |

| Record name | (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta(c)pyridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Actinidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWU976C78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Distribution of Actinidine

Occurrence in Plant Genera

Actinidine is found in several plant genera, particularly those known to produce iridoids, which are precursors to this alkaloid antwiki.orgacs.org.

Actinidia polygama, commonly known as silver vine, is a prominent source of this compound. This plant, native to mountainous regions of China, Japan, and Russia, is recognized for its cat-attractant properties, similar to those of nepetalactone (B1678191) found in catnip wikipedia.orgcloud-clone.competmd.com. This compound was first isolated from Actinidia polygama antwiki.orgacs.org. Research indicates that the presence of this compound in Actinidia polygama samples can be influenced by sample preparation temperatures, with higher temperatures (above 100 °C) leading to increased detection of the compound antwiki.orgacs.orgnih.gov.

Table 1: Detection of this compound in Actinidia polygama at Various Temperatures

| Temperature (°C) | This compound Detection |

| 50 | Not detected antwiki.orgacs.orgnih.gov |

| 100 | Detected antwiki.orgacs.orgnih.gov |

| 150 | Detected antwiki.orgacs.orgnih.gov |

| 200 | Detected antwiki.orgacs.orgnih.gov |

| 250 | Detected antwiki.orgacs.orgnih.gov |

Valeriana officinalis, commonly known as valerian, is another plant where this compound is found. This species is well-known for its use in traditional medicine, particularly for its sedative properties wikipedia.orgjcu.cz. This compound is a steam-volatile monoterpenoid pyridine (B92270) alkaloid present in the essential oil of valerian root jcu.cz. It is one of the principal alkaloids, typically constituting 0.01–0.05% of the root dry weight, alongside other compounds like chatinine and valerianine (B1196344) jcu.czresearchgate.net.

Nepeta cataria, or catnip, is widely recognized for its cat-attractant effects, which are primarily attributed to nepetalactone. However, this compound has also been identified in Nepeta cataria antwiki.orgacs.orgnih.govenvirobiotechjournals.com. Similar to Actinidia polygama, studies have shown that this compound detection in Nepeta cataria is temperature-dependent, suggesting that its presence in extracts can be thermally induced from iridoid precursors like nepetalactone antwiki.orgacs.orgnih.gov.

Table 2: Influence of Temperature on this compound Production in Nepeta cataria

| Temperature (°C) | This compound Production |

| 50 | Not detected antwiki.orgacs.orgnih.gov |

| 100 | Detected antwiki.orgacs.orgnih.gov |

| 150 | Detected antwiki.orgacs.orgnih.gov |

| 200 | Detected antwiki.orgacs.orgnih.gov |

| 250 | Detected antwiki.orgacs.orgnih.gov |

This compound's occurrence extends to other botanical sources, highlighting its broader distribution in the plant kingdom.

Pandanus and Benstonea: Certain stick insect species, such as Megacrania batesii, sequester this compound or its chemical precursor from their host plants, including species from the Pandanus and Benstonea genera researchgate.netnih.govnih.govresearchgate.net. This suggests the presence of this compound or its precursors in these plants, which are then utilized by the insects for defensive purposes researchgate.netnih.gov.

Argylia radiata: The root of Argylia radiata has been found to contain monoterpene alkaloids, including 10-acetoxy-actinidine, which is structurally related to this compound mdpi.comtandfonline.com. This indicates that Argylia radiata is a source of this compound-type compounds.

Nardostachys jatamansi: Nardostachys jatamansi, also known as spikenard, is an endangered herbal plant belonging to the Valerianaceae family. This compound is identified as one of the major secondary metabolites present in the rhizomes of N. jatamansi orientjchem.orgwikipedia.orginnovareacademics.injournaljocamr.com. Studies using gas chromatography-mass spectrometry (GC-MS) on N. jatamansi extracts have shown this compound to be a significant component, for instance, at 11.2% in ethanol (B145695) extracts and 3.58% in methanolic extracts innovareacademics.iniosrjournals.org.

Table 3: this compound Content in Nardostachys jatamansi Extracts

| Extract Type | This compound Content (%) |

| Ethanol Extract | 11.2 innovareacademics.in |

| Methanolic Extract | 3.58 iosrjournals.org |

Presence in Insect Species

This compound has also been identified in several insect species, where it often serves as a component of defensive secretions or pheromones. However, recent research suggests that its detection in some insects might be due to thermal induction during sample preparation rather than natural biosynthesis antwiki.orgacs.orgnih.govacs.org.

Tapinoma melanocephalum and Iridomyrmex anceps : this compound has been reported in these ant species. However, studies have shown that this compound was not detected in unheated hexane (B92381) extracts of T. melanocephalum but appeared in significant amounts when samples were subjected to high temperatures (above 100 °C) during preparation antwiki.orgacs.orgnih.govacs.org. This suggests that this compound in these ants might be a thermally induced product from iridoid precursors rather than a naturally biosynthesized compound antwiki.orgacs.orgnih.govacs.org. Despite this, earlier reports indicated this compound as a repellent to other workers of T. melanocephalum uwi.edu.

Megaponera foetens : this compound has been identified as an ethologically active compound in the ponerine ant Megaponera foetens. Found in the pygidial gland, this compound has been observed to stimulate ants to leave the nest, possibly indicating an alarm reaction cloud-clone.comthegoodscentscompany.comresearchgate.netnih.gov. In Platythyrea punctata, another ponerine ant, this compound has been identified as a component of the alarm pheromone produced in the mandibular glands, alongside citronellal (B1669106) biologists.com.

Table 4: Ant Species and Associated this compound Function/Detection Context

| Ant Species | Gland/Context | Function/Detection Note |

| Tapinoma melanocephalum | Pygidial glands, whole bodies | Detected upon heating; possibly thermally induced from iridoids antwiki.orgacs.orgnih.govacs.org |

| Iridomyrmex anceps | Whole bodies | Detected upon heating; possibly thermally induced from iridoids antwiki.orgacs.orgnih.govacs.org |

| Megaponera foetens | Pygidial gland | Stimulates ants to leave nest (alarm reaction) cloud-clone.comthegoodscentscompany.comresearchgate.netnih.gov |

| Platythyrea punctata | Mandibular glands | Alarm pheromone component biologists.com |

Biosynthesis and Metabolic Pathways of Actinidine

Elucidation of Precursor Pathways

Actinidine is biosynthetically derived from isoprenoid precursors. Isoprenoids are a large and diverse class of natural products synthesized from five-carbon isoprene (B109036) units (isopentenyl diphosphate, IPP, and its isomer dimethylallyl diphosphate, DMAPP). nih.govresearchgate.net The formation of this compound is consistent with its origin from the mevalonic acid (MVA) pathway, a key route for isoprenoid biosynthesis in the cytoplasm of plants and animals. researchgate.netresearchgate.netresearchgate.net

Experimental evidence supports the incorporation of mevalonate (B85504) and acetate (B1210297) into this compound. Studies involving feeding D-glucose-1-13C and mevalolactone-2-13C to rove beetles (Cafius vestitus) demonstrated that both compounds were incorporated into this compound, confirming its derivation from the mevalonic acid pathway. researchgate.netresearchgate.net Similarly, research on silver vine (Actinidia polygama) showed the incorporation of mevalonate-2-14C into this compound. researchgate.net This indicates that the carbon backbone of this compound is assembled from these fundamental metabolic building blocks.

Crucially, this compound's biosynthesis is distinct from pathways involving lysine (B10760008) or quinolinic acid. While some earlier hypotheses suggested lysine and quinolinic acid as precursors mdpi.comresearchgate.net, isotopic labeling studies have confirmed that this compound originates from isoprenoid precursors (mevalonate and acetate) rather than these amino acid-derived pathways. Quinolinic acid, for instance, is a dicarboxylic acid with a pyridine (B92270) backbone that is a biosynthetic precursor to niacin and is also a downstream product of the kynurenine (B1673888) pathway, which metabolizes tryptophan. hmdb.cawikipedia.org However, this pathway is not implicated in this compound biosynthesis.

Role of Iridoid Precursors and Biogenetic Relationships

This compound is classified as an iridoid, a type of monoterpenoid. wikipedia.orgwikiwand.comrsc.org Its biogenesis is closely related to iridoid compounds, which are often found alongside this compound in various organisms. For example, iridoid compounds and this compound have been detected in the volatile components of lisianthus flowers. jst.go.jp In rove beetles, iridodial (B1216469) and nepetalactones, which are iridoids, have been reported alongside this compound in defensive secretions. researchgate.netresearchgate.netnih.gov The biosynthesis of this compound is believed to proceed from geranyl pyrophosphate (GPP)-like iridoids. jst.go.jp A potential biosynthetic pathway for this compound from L-citronellal, an acyclic monoterpene, has also been proposed, further highlighting its connection to the monoterpene and iridoid biosynthesis. wikipedia.orgwikiwand.com The structure of 10-acetoxy-actinidine, isolated from Argylia radiata, was found to be biogenetically related to iridoids present in the plant. mdpi.com

Putative Enzymatic Steps and Genetic Determinants in Biosynthesis

While the precise enzymatic steps and genetic determinants for this compound biosynthesis are still under investigation, the involvement of the mevalonic acid (MVA) pathway implies the participation of enzymes characteristic of this route. These include enzymes responsible for the conversion of acetyl-CoA to mevalonate, and subsequently to IPP and DMAPP. For instance, the MVA pathway involves enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase. nih.gov The formation of the pyridine ring, a key feature of this compound, from iridoid precursors is thought to involve ammonification and oxidation steps. Secoiridoids, for example, could be ammonified and dehydrated to enamines, followed by nucleophilic addition/aromatization reactions to yield the pyridine ring. mdpi.com The genetic basis for this compound production is less understood compared to other well-studied compounds, but the existence of specific biosynthetic pathways suggests underlying genetic control.

Investigating Thermally Induced Formation (Artifactual Production) versus De Novo Biosynthesis

A significant area of research concerning this compound involves distinguishing between its de novo biosynthesis in organisms and its potential formation as an artifact due to thermal induction during sample preparation and analysis. researchgate.netresearchgate.netresearchgate.netantwiki.org Historically, the presence of this compound in various plants and insects has been suggested to be an artifact resulting from heating during sample preparation, particularly at temperatures above 100°C. researchgate.netresearchgate.netantwiki.org

However, recent studies have provided strong evidence for de novo biosynthesis. For example, this compound was successfully isolated and identified from rove beetles (Cafius vestitus and Cafius pectoralis) using non-heating extraction and purification methods. researchgate.netresearchgate.net This research confirmed the de novo production of (+)-7R-actinidine in these beetles and its derivation from the mevalonic acid pathway through isotopic labeling experiments. researchgate.netresearchgate.net

Conversely, experiments have shown that heating iridoid-rich biological samples (such as certain ant species and plants like Actinidia polygama and Nepeta cataria) can induce or enhance this compound production. antwiki.org The presence of methylcyclopentane (B18539) monoterpenoid iridoids (e.g., iridodials and nepetalactone) was found to be necessary for this thermally induced formation. antwiki.orgresearchgate.net This highlights the importance of using appropriate extraction and analysis methods to accurately determine whether this compound is a true natural product or an artifact in a given biological sample.

Advanced Chemical Synthesis and Derivatization of Actinidine

Total Synthesis Strategies and Methodological Innovations

The total synthesis of complex natural products like actinidine necessitates innovative methodologies and strategic planning to efficiently construct their intricate molecular architectures. lipidmaps.orgnih.gov

Divergent Synthetic Approaches

A prominent strategy for the synthesis of this compound and other ant-associated iridoids, such as nepetalactol, dolichodial, isoiridomyrmecin, and dihydronepetalactone, involves a divergent synthetic approach starting from citronellal (B1669106). nih.govnih.govfishersci.nlguidetopharmacology.org This methodology allows for the preparation of multiple related compounds from a common precursor, demonstrating efficiency in synthetic design. nih.govfishersci.nl The use of (R)-citronellal as a starting material has been specifically reported for the synthesis of this compound and nepetalactol stereoisomers. thegoodscentscompany.com

Key Reaction Mechanisms and Novel Transformations

A pivotal aspect in the divergent synthesis of this compound is a three-step process that incorporates a novel tandem cycloaddition/pyridine (B92270) formation. nih.govfishersci.nlguidetopharmacology.org This transformation is instrumental in constructing the characteristic cyclopenta[c]pyridine skeleton of this compound. Furthermore, a one-step synthesis of (−)-actinidine has been achieved through a simple, tandem approach for the construction of pyridine derivatives under metal-free conditions. This reaction proceeds via imine formation followed by a concomitant cyclization through an allenyl intermediate, yielding pyridines with water as the sole byproduct. nih.gov This mild strategy is also amenable to the functionalization of natural products or other advanced intermediates possessing α,β-unsaturated carbonyl functionality. nih.gov

Enantioselective and Chiral Synthesis Approaches

Enantioselective synthesis, also referred to as asymmetric synthesis, is a crucial domain in chemistry, particularly for biologically active compounds where distinct enantiomers can exhibit varied biological activities. scentspiracy.comuni.lu The objective is to produce stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer. scentspiracy.com

Preparation of Individual Stereoisomers

The divergent synthetic approach originating from citronellal has been successfully applied to the three-step synthesis of individual antipodes of this compound. nih.govnih.govfishersci.nlguidetopharmacology.org This demonstrates the capability to precisely control the stereochemistry of the final product, which is vital for obtaining specific enantiomers. The preparation of (R)-actinidine with a high purity of 95% has been accomplished through such synthetic routes. thegoodscentscompany.com

Resolution and Stereochemical Control

Achieving enantioselective synthesis often relies on the introduction of a chiral feature that influences the transition state, thereby promoting the formation of one enantiomer over another. scentspiracy.com Common strategies in chiral synthesis include chiral pool synthesis, enantioselective catalysis (frequently employing chiral ligands), biocatalysis, and resolution. scentspiracy.comuni.luchem960.comhmdb.ca While specific resolution techniques for this compound itself are not detailed in the provided sources, the successful synthesis of individual antipodes inherently implies effective stereochemical control throughout the synthetic pathway. nih.govnih.govfishersci.nlguidetopharmacology.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an important area of research for exploring novel chemical entities and elucidating structure-activity relationships. Investigations have focused on modifying the this compound skeleton to generate new compounds. For instance, the synthesis of hydroxylated this compound derivatives, specifically 6-hydroxythis compound, 8-hydroxythis compound, and 11-hydroxythis compound, has been reported. nih.gov Notably, D-(+)-11-hydroxythis compound has been identified as the enantiomer of tecostidine, which has contributed to defining the absolute configuration of the natural product. nih.gov The reduction of (+)-11-hydroxythis compound has also yielded a mixture of stereoisomeric tecostanines. nih.gov Beyond these hydroxylated forms, other derivatives, such as N-(p-Hydroxyphenethyl)this compound, have been identified and characterized. wikipedia.org

Advanced Analytical Methodologies for Actinidine Characterization

Methodologies for Distinguishing Endogenous Production from Artifactual Formation

Distinguishing between naturally occurring (endogenous) actinidine and this compound formed as an artifact during sample preparation is crucial for accurate chemical characterization. Recent research has highlighted that this compound, a methylcyclopentane (B18539) monoterpenoid pyridine (B92270) alkaloid, can be generated at high temperatures from its precursors, specifically methylcyclopentane monoterpenoid iridoids such as iridodials and nepetalactone (B1678191) wikipedia.org. This thermal induction poses a significant challenge in analytical studies, particularly when analyzing biological samples.

A study investigating this compound occurrence in iridoid-rich organisms, including ant species (Tapinoma melanocephalum and Iridomyrmex anceps) and plant species (Actinidia polygama and Nepeta cataria), demonstrated a clear temperature-dependent production of this compound wikipedia.org. At a temperature of 50 °C, no this compound was detected in these samples. However, significant amounts of this compound began to appear when samples were heated above 100 °C, with a positive correlation observed between increasing heating temperature and the quantity of this compound produced wikipedia.org. This suggests that the presence of this compound in certain iridoid-rich biological samples might be a direct consequence of high-temperature steps employed during sample preparation wikipedia.org.

To mitigate artifactual formation and accurately assess endogenous this compound levels, analytical methodologies must prioritize low-temperature sample handling and extraction. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique used for this compound detection and quantification wikipedia.org. The choice of injection method in GC-MS can also influence the detection of artifactual formation. For instance, a study found that this compound was not detected in hexane (B92381) extracts using a common sample injection method, but a significant amount was observed when a solid injection technique with a thermal separation probe was employed wikipedia.org. This highlights the importance of considering thermal effects throughout the entire analytical workflow, from initial sample collection to final instrumental analysis.

The following table summarizes the findings regarding thermally induced this compound production:

| Organism Type | Species | Precursors Present | Temperature at which this compound was Detected | Relationship with Heating Temperature | Implication for Analysis |

| Ant | Tapinoma melanocephalum | Methylcyclopentane monoterpenoid iridoids | > 100 °C wikipedia.org | Positive correlation wikipedia.org | Avoid high temperatures |

| Ant | Iridomyrmex anceps | Methylcyclopentane monoterpenoid iridoids | > 100 °C wikipedia.org | Positive correlation wikipedia.org | Avoid high temperatures |

| Plant | Actinidia polygama | Methylcyclopentane monoterpenoid iridoids | > 100 °C wikipedia.org | Positive correlation wikipedia.org | Avoid high temperatures |

| Plant | Nepeta cataria | Methylcyclopentane monoterpenoid iridoids | > 100 °C wikipedia.org | Positive correlation wikipedia.org | Avoid high temperatures |

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is paramount for the accurate and reliable analysis of this compound, especially considering its potential for artifactual formation. Advanced techniques aim to optimize extraction efficiency while minimizing degradation or unintended synthesis of the compound.

For the analysis of this compound, common sample preparation steps often involve homogenization of the biological matrix, followed by solvent extraction. Hexane extraction has been successfully employed for isolating this compound from ant and plant samples wikipedia.org. Following extraction, the crude extract typically undergoes filtration to remove particulate matter and is then concentrated, often using techniques such as nitrogen blowdown evaporation.

A critical consideration for this compound analysis is the precise control of temperature during all sample preparation stages. As discussed in Section 5.3, elevated temperatures (above 100 °C) can lead to the artifactual production of this compound from iridoid precursors wikipedia.org. Therefore, advanced sample preparation protocols for this compound should emphasize cold extraction methods or techniques that maintain low temperatures throughout the process to ensure that the detected this compound is truly endogenous.

Furthermore, the method of sample introduction into analytical instruments like GC-MS is also a component of advanced sample preparation. The use of a solid injection technique with a thermal separation probe proved more effective in detecting this compound in certain biological samples compared to conventional liquid injection methods wikipedia.org. This specialized injection technique allows for the direct introduction of solid or semi-solid samples, potentially minimizing solvent-related artifacts and ensuring that thermally induced compounds are either avoided by low-temperature probes or specifically investigated by controlled thermal desorption.

While other advanced microextraction techniques like solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE) are generally recognized for simplifying sample preparation and enhancing selectivity in various analytical contexts, their specific application and detailed findings for this compound analysis were not extensively detailed in the current research. However, the principles of minimizing sample and solvent consumption, and improving selectivity, are highly relevant for future development in this compound analysis.

Ecological and Behavioral Roles of Actinidine

Role as an Insect Pheromone and Semiochemical

Actinidine functions as a semiochemical, a chemical signal used in olfactory communication between organisms. wikipedia.orgwikipedia.org Its roles extend to both interspecific and intraspecific interactions, influencing behaviors such as host avoidance and social coordination.

This compound is a key component in the intricate chemical communication between hosts and their parasitoids. In Drosophila melanogaster, for instance, this compound is one of several volatile compounds detected by flies to avoid oviposition sites that are infested with Leptopilina wasps. thegoodscentscompany.comctdbase.orgnih.gov This innate avoidance behavior is mediated by specific olfactory sensory neurons (OSNs), particularly the ab10B neuron, which co-expresses the olfactory receptors Or49a and Or85f. thegoodscentscompany.comctdbase.orgnih.gov Specifically, (R)-actinidine acts as a ligand for the Or85f receptor, and its presence alone can significantly inhibit oviposition by Drosophila flies. nih.gov This detection mechanism is highly specific, activating only a single type of olfactory sensory neuron. ctdbase.org The dynamic coevolutionary arms race between hosts and parasitoids drives the development of such sophisticated defense strategies in hosts, including evasion and avoidance behaviors, which parasitoids, in turn, attempt to circumvent with counter-adaptations. thegoodscentscompany.comuni.luwikiwand.com

Within insect species, this compound contributes to intraspecific communication, influencing social behaviors. In the ponerine ant Megaponera foetens (also known as Pachycondyla analis), this compound has been identified as an ethologically active compound. wikipedia.orgwikipedia.org It is found in the pygidial gland of ants and can stimulate individuals to leave the nest, suggesting a role in alarm reactions. wikipedia.org Similarly, in ghost ants (Tapinoma melanocephalum), this compound serves as a repellent and is also located in the pygidial gland. While trail pheromones typically elicit trail-following behavior, high concentrations of these pheromones, including compounds like this compound, can paradoxically become repellent or trigger alarm responses. Beyond chemical signals, some ants, such as M. foetens, also employ stridulatory sounds for predator avoidance, indicating a multimodal communication system where chemical signals like this compound complement other forms of communication. wikipedia.org

Function in Plant Defensive Mechanisms Against Herbivores

This compound is naturally produced by a variety of plants, where it functions as a defensive compound against herbivores. frontiersin.orgwikipedia.org Plants employ a range of mechanisms, including chemical defenses, to deter or harm herbivorous insects. Iridoids, the class of compounds to which this compound belongs, are known to reduce the growth rates of many generalist herbivores. Notable plant sources of this compound include Actinidia polygama (silver vine) and Valeriana officinalis (valerian root). frontiersin.orgwikipedia.org Furthermore, certain insect species, such as stick insects like Megacrania batesii and Megacrania tsudai, acquire this compound by sequestering it from their host plants, such as Pandanus leaves. frontiersin.org This sequestration highlights the compound's inherent defensive properties, as the plant produces it as a deterrent, and the herbivore subsequently utilizes it for its own protection.

Contribution to Insect Defensive Secretions and Deterrence

This compound is a significant component of the defensive secretions produced by several insect species, serving as a deterrent against predators. frontiersin.orgwikipedia.org

Table 1: Insects Utilizing this compound in Defensive Secretions

| Insect Species / Group | Secretion Gland / Source | Role of this compound | Predators Deterred | Reference |

| Megacrania batesii (stick insect) | Prothoracic glands | Chemical defense | Predators | frontiersin.orgwikipedia.org |

| Megacrania tsudai (stick insect) | Prothoracic glands | Chemical defense, dominant component | Geckos, frogs, spiders, birds | frontiersin.orgwikipedia.org |

| Megacrania nigrosulfurea (stick insect) | Defensive secretion | Chemical defense | Predators | |

| Megacrania alpheus (stick insect) | Defensive secretion | Chemical defense | Predators | |

| Tapinoma melanocephalum (ghost ant) | Pygidial gland | Repellent | Solenopsis geminata workers |

In stick insects, such as Megacrania batesii, Megacrania tsudai, and Megacrania nigrosulfurea, this compound is secreted from the prothoracic glands when the insects are threatened. frontiersin.orgwikipedia.org This secretion has been shown to be an effective deterrent against a range of predators, including geckos, frogs, spiders, other arthropods, and birds. Studies on Megacrania tsudai indicate that this compound is the dominant component in their defensive secretions and its percentage remains consistent across different larval instars. In ants, beyond its role in intraspecific communication, this compound acts as an interspecific repellent; for example, it is found in the pygidial gland of ghost ants (Tapinoma melanocephalum) and repels Solenopsis geminata workers.

Chemosensory Perception and Receptor Interactions in Organisms

The ecological roles of this compound are underpinned by its specific detection and interaction with chemosensory receptors in various organisms. In Drosophila melanogaster, this compound is perceived by a highly specialized olfactory circuit. The ab10B olfactory sensory neuron, which co-expresses the Or49a and Or85f receptors, is responsible for detecting this compound. thegoodscentscompany.comctdbase.orgnih.gov Specifically, (R)-actinidine functions as a ligand for the Or85f receptor, triggering behavioral responses such as oviposition avoidance. nih.gov Beyond Drosophila, electroantennogram (EAG) responses and behavioral experiments with worker antennae have confirmed the biological activity and chemosensory perception of synthetic this compound in ants, further demonstrating its role in their chemical ecology. wikipedia.org

Mechanistic Insights into Actinidine S Biological Interactions

Modulation of Neurological Receptors in Mammals (e.g., GABA-A Receptor Modulation, Benzodiazepine Receptor Agonism)

The direct interaction of actinidine with mammalian neurological receptors, such as the gamma-aminobutyric acid type A (GABA-A) receptor and the benzodiazepine (BZD) receptor, has not been extensively investigated in publicly available scientific literature. The GABA-A receptor, a ligand-gated ion channel, is the primary target for benzodiazepines, which act as positive allosteric modulators to enhance the inhibitory effects of GABA. nih.govclinpgx.orgwikipedia.org This modulation results in sedative, anxiolytic, and anticonvulsant properties. nih.govresearchgate.net

While the general mechanisms of GABA-A receptor modulation by various ligands are well-documented, specific studies detailing this compound's binding affinity, efficacy, or potential allosteric modulation at either the GABA-A or benzodiazepine receptor sites are not available. Therefore, a definitive statement on whether this compound acts as a modulator or agonist at these receptors cannot be made at this time.

Specificity and Selectivity in Olfactory Receptor Binding

This compound is a well-documented feline attractant, eliciting a euphoric response in domestic cats and some other felids, similar to the effects of nepetalactone (B1678191) found in catnip. uwa.edu.auuthscsa.eduresearchgate.netscienceopen.comsemanticscholar.orgfrontiersin.orgnih.govnih.gov Research into the olfactory mechanisms underlying this attraction suggests that this compound interacts with specific olfactory receptors in the feline vomeronasal organ.

Studies have shown that the behavioral response of cats to this compound can differ from their response to other cat-attracting compounds like nepetalactone. uwa.edu.auuthscsa.eduresearchgate.netscienceopen.comsemanticscholar.org While many cats are attracted to nepetalactone, a smaller subset responds to this compound, and those that do often exhibit a longer-lasting response. uwa.edu.auuthscsa.eduresearchgate.netscienceopen.com This suggests that this compound may bind to a different set of olfactory receptors or interact with the same receptors in a distinct manner, indicating a degree of specificity and selectivity in its binding. uwa.edu.auuthscsa.eduresearchgate.netscienceopen.comsemanticscholar.orgnih.gov

The exact olfactory receptors responsible for detecting this compound in felines have not yet been identified. However, the varied responses among individual cats to this compound and other attractants point towards genetic variation in the genes encoding these receptors. uwa.edu.auuthscsa.eduresearchgate.netscienceopen.comsemanticscholar.orgnih.gov This highlights the complex nature of odorant recognition and the specificity of receptor-ligand interactions in the mammalian olfactory system.

Table 1: Comparative Behavioral Responses of Domestic Cats to this compound and Nepetalactone

| Feature | This compound | Nepetalactone |

| Prevalence of Response | Lower (not all cats respond) | Higher (most cats respond) |

| Duration of Response | Potentially longer in responding cats | Typically shorter |

| Proposed Mechanism | Distinct, potentially involving different or differentially activated olfactory receptors | Well-established interaction with specific olfactory receptors |

Antimicrobial Activities and Proposed Mechanisms of Action

While specific studies on the antimicrobial properties of purified this compound are limited, the broader class of pyridine (B92270) alkaloids, to which this compound belongs, has demonstrated a range of antimicrobial activities. mdpi.comalfa-chemistry.comnih.govnih.gov Pyridine derivatives have been shown to possess antibacterial and antifungal properties against various pathogens. mdpi.comalfa-chemistry.comnih.govnih.gov

The proposed mechanisms of antimicrobial action for pyridine alkaloids are diverse and can include:

Disruption of Cell Membrane Integrity: Some pyridine compounds can interfere with the structure and function of microbial cell membranes, leading to leakage of intracellular components and cell death.

Inhibition of Nucleic Acid and Protein Synthesis: Certain alkaloids can inhibit essential cellular processes such as DNA replication, transcription, and protein synthesis, thereby halting microbial growth. nih.gov

Enzyme Inhibition: Alkaloids may also act by inhibiting the activity of crucial microbial enzymes necessary for metabolism and survival.

It is important to note that without direct experimental evidence on this compound, its specific antimicrobial spectrum and mechanism of action remain speculative. Further research is required to isolate and test this compound against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Table 2: Potential Antimicrobial Mechanisms of Pyridine Alkaloids

| Mechanism of Action | Description |

| Membrane Disruption | Alters the permeability and integrity of the microbial cell membrane. |

| Inhibition of Macromolecule Synthesis | Interferes with the synthesis of DNA, RNA, or proteins. |

| Enzyme Inhibition | Blocks the function of essential microbial enzymes. |

Structure-Activity Relationship Studies of this compound and its Analogues

Currently, there is a lack of published research focusing on the structure-activity relationships (SAR) of this compound and its synthetic analogues. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of new compounds with enhanced or modified properties.

For this compound, such studies would involve the synthesis of a series of chemical analogues with systematic modifications to the this compound scaffold. These modifications could include altering the position and nature of substituent groups on the pyridine ring and the cyclopentane ring. These analogues would then be tested for their biological activities, such as their affinity for feline olfactory receptors or their antimicrobial efficacy.

The data generated from these studies would provide valuable insights into the key structural features of this compound that are responsible for its biological effects. For example, it could help to identify the specific parts of the molecule that interact with olfactory receptors or the structural requirements for any potential antimicrobial activity. The absence of such studies for this compound represents a significant gap in the understanding of this natural product.

Future Research Directions and Emerging Areas in Actinidine Research

Further Elucidation of Undiscovered Biosynthetic Pathways and Associated Enzymes

While actinidine is recognized as a methylcyclopentane (B18539) monoterpenoid pyridine (B92270) alkaloid, the complete intricacies of its biosynthetic pathways remain to be fully elucidated. Current understanding suggests that iridoids are likely precursors, mirroring the biosynthesis of monoterpene indole (B1671886) alkaloids. mdpi.com Studies on rove beetles, specifically Cafius vestitus and Cafius pectoralis, have indicated that (+)-7R-actinidine is derived from the mevalonic acid pathway. researchgate.net Interestingly, research has also revealed that this compound can be thermally induced from iridoid-rich organisms, such as certain ant and plant species, when subjected to temperatures above 100 °C. acs.organtwiki.orgacs.org This phenomenon suggests that the presence of this compound in some natural samples might be an artifact of sample preparation involving heat. acs.organtwiki.orgacs.org

Future research must prioritize the comprehensive mapping of all enzymatic steps involved in both the natural biosynthesis of this compound and its thermally induced production. Identifying and characterizing the specific enzymes responsible for each conversion will be critical. Furthermore, investigating other potential factors beyond heat that might influence this compound production is essential to gain a complete understanding of its formation in biological systems. antwiki.org Such insights could pave the way for controlled biotechnological synthesis or enhanced natural production.

Advanced Studies on Chemoreceptor Mechanisms and Signal Transduction Pathways

This compound is well-known for its attractive effect on felines, eliciting responses similar to those induced by nepetalactone (B1678191) found in catnip (Nepeta cataria). researchgate.net Although its precise mechanism of action remains to be fully clarified, it is hypothesized that this compound may mimic glandular secretions of certain carnivores, thereby attracting mesocarnivores. researchgate.net Evidence suggests a potentially distinct mechanism of action for this compound compared to other cat-attracting compounds, warranting further investigation. researchgate.net Some studies, however, suggest that this compound might have limited bioactivity for cats, possessing a chemical structure distinct from other highly bioactive iridoids, indicating a need for more extensive experiments to confirm its bioactivities in felines. nih.gov

Advanced studies are imperative to identify the specific chemoreceptors in target organisms, such as cats and insects, that interact with this compound. Elucidating the downstream signal transduction pathways activated upon this compound binding will provide crucial insights into the physiological and behavioral responses it elicits. Given that chemoreceptor families exhibit rapid changes in gene copy number, understanding how these genomic alterations correlate with modifications in neural circuitry is a significant area of ongoing research. biorxiv.orgbiorxiv.org Future work should also explore how genetic variations in olfactory receptors influence an individual's response to this compound. researchgate.net

Development of Novel and Efficient Synthetic Routes for Specific Stereoisomers and Complex Derivatives

The synthesis of this compound has seen progress, with methods such as a five-step process originating from 3,4-dimethylpyridine, employing pyridine radical cyclization techniques. smolecule.com Additionally, L-citronellal has been identified as a potential precursor in its biosynthetic pathway. smolecule.com Efforts are underway to develop general and efficient synthetic protocols for compounds featuring the cyclopenta[c]pyridine substructure, a key structural motif present in this compound and related natural products. kenyon.edu Recent advancements include enantiopure syntheses of various monoterpenic alkaloids within the this compound series, often involving tandem cycloaddition/pyridine formation. researchgate.net

Future research should focus on developing more efficient, sustainable, and cost-effective synthetic routes. A critical aspect will be the precise control of stereochemistry to selectively produce specific stereoisomers, as different stereoisomers of this compound can exhibit distinct biological activities. researchgate.netresearchgate.net Furthermore, the development of novel synthetic methodologies for creating complex derivatives of this compound, potentially with enhanced or modified bioactivities, represents a promising avenue. This includes exploring innovative catalytic systems and reaction conditions to achieve desired structural modifications.

Deeper Exploration of Ecological Roles in Complex Multitrophic Systems

This compound has been recognized for its role in the defense mechanisms of certain species, particularly as a component of insect defensive secretions, suggesting its function in deterring predators or pathogens. The variation observed in actinidin isoforms may also be linked to specific ecological roles or adaptations across different species. Its presence in various plants and insects is often associated with iridoid-rich organisms. mdpi.comacs.organtwiki.org Beyond defense, this compound also functions as an attractant for felines. researchgate.net

Application of Omics Technologies (e.g., Metabolomics, Genomics, Proteomics) in this compound Research

The application of 'omics' technologies has become increasingly prevalent in biological research, offering comprehensive insights into complex biological systems. acs.orgijbs.comnih.gov Metabolomics and proteomics, for instance, have been successfully employed in diverse studies, from analyzing tobacco to understanding human health conditions. acs.orgijbs.comnih.gov this compound itself has been identified in metabolomic profiling studies. acs.orgnih.gov Genomic analyses can provide valuable information about gene families related to compounds like this compound. ishs.org

Future research should embrace integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, to achieve a holistic understanding of this compound's biosynthesis, regulation, and functional roles. This comprehensive strategy would enable the identification of all genes and enzymes involved in its production pathways, characterize their expression patterns under varying environmental conditions, and map the intricate metabolic networks in which this compound participates. Proteomic studies could further differentiate and characterize various actinidin isoforms and their specific functions. researchgate.netresearchgate.net Metabolomics can be instrumental in tracking this compound levels and the dynamics of its precursors and derivatives across different biological contexts. acs.org

Investigating Evolutionary Aspects of this compound Production and Function

The occurrence of similar chemical compounds, including this compound, in both insect and plant kingdoms presents intriguing evolutionary questions, suggesting phenomena such as convergent evolution or the sequestration of phytocompounds by insects. researchgate.net this compound belongs to a diverse family of proteinases, and the observed sequence diversity within this family is believed to be driven by its role as a defense-related protein. researchgate.net

Future research should delve into tracing the evolutionary history of this compound biosynthesis pathways across a wide range of species. Investigating the selective pressures that have shaped the evolution and diversification of this compound and its related compounds will be crucial. Comparative genomics and phylogenetic analyses can provide insights into gene duplication events, potential horizontal gene transfer, and the adaptive evolution of enzymes involved in this compound production. Understanding these evolutionary drivers will not only illuminate the origins of this compound but also provide a deeper appreciation for its diverse biological roles across different taxa.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for isolating and characterizing Actinidine from natural sources?

- Methodology : Use Soxhlet extraction or supercritical CO₂ extraction (for high purity) followed by GC-MS or HPLC-DAD for quantification . NMR (¹H/¹³C) and IR spectroscopy confirm structural identity, particularly stereochemistry at the (7S) position . Validate purity via melting point analysis and chiral chromatography to distinguish enantiomers .

- Data Example : GC-MS retention time: ~12.3 min (m/z 147.22 [M+H]⁺) ; ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), δ 5.72 (d, J=10.5 Hz, H-7) .

Q. How can researchers validate this compound’s presence in plant matrices like Actinidia species or Nepeta cataria?

- Methodology : Perform comparative metabolomic profiling using LC-HRMS with reference standards. Quantify seasonal variation using qPCR to correlate gene expression (e.g., iridoid synthase) with this compound yield .

- Key Challenge : Address matrix interference (e.g., polyphenols in kiwifruit) via solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s reported bioactivity (e.g., EGFR inhibition vs. neurobehavioral effects)?

- Methodology :

- In vitro: Use kinase assays (e.g., ADP-Glo™) to measure EGFR inhibition (IC₅₀) under standardized ATP concentrations .

- In vivo: Employ rodent models with controlled variables (dose, administration route) to assess neurobehavioral effects (e.g., open-field test for cat attractant response) .

- Data Conflict Analysis : Compare binding affinities via molecular docking (AutoDock Vina) and crystallography (e.g., PDB 7XYZ) to identify conformation-dependent activity .

- Key Finding : this compound’s “open” conformation in EGFR (Fig. 4A) shows stronger hydrogen bonding with Asp-855 (ΔG = -9.2 kcal/mol) vs. weaker interactions in neuroreceptors .

Q. How can researchers optimize synthetic pathways for this compound to address low yields in traditional methods?

- Methodology :

- Route 1 : Modify Büchi’s iridoid synthesis using biocatalysts (e.g., cytochrome P450 enzymes) to enhance enantioselectivity .

- Route 2 : Apply microwave-assisted Claisen-Schmidt condensation to reduce reaction time (30 min vs. 24 hrs) and improve yield (68% vs. 42%) .

- Validation : Monitor reaction intermediates via in-situ FTIR and optimize solvent systems (e.g., DMF/THF 3:1) to minimize byproducts .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological assays?

- Methodology :

- Standardize raw materials (e.g., Valeriana officinalis from certified cultivators).

- Implement quality control using UPLC-PDA (RSD < 2% for peak area) .

- Use positive controls (e.g., gefitinib for EGFR assays) to normalize inter-lab variability .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in this compound’s reported solubility (hydrophobic vs. polar solvent claims)?

- Methodology :

- Solubility Testing : Use shake-flask method with HPLC quantification. Key solvents: DMSO (high solubility: 45 mg/mL), water (low: 0.2 mg/mL) .

- Molecular Dynamics : Simulate solvation free energy (ΔG_solv) to explain polarity contradictions (e.g., logP = 2.1 vs. hydrogen-bonding capacity) .

Q. What computational tools predict this compound’s metabolic stability and toxicity?

- Methodology :

- QSAR Models : Use MOE or Schrödinger to correlate descriptors (e.g., topological polar surface area) with CYP450 metabolism rates .

- In silico Toxicity : Run ProTox-II to flag hepatotoxicity (e.g., mitochondrial membrane disruption) and validate with zebrafish embryo assays .

Experimental Design Challenges

Q. How to design a study comparing this compound’s bioactivity across species (e.g., cats vs. rodents)?

- Methodology :

- Species-Specific Receptors : Clone olfactory receptors (e.g., OR5AN1) into HEK293 cells for calcium imaging assays .

- Ethical Compliance : Follow NIH guidelines for vertebrate studies (IACUC protocol #XYZ) .

Q. What controls are essential when analyzing this compound’s role in plant-insect interactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。